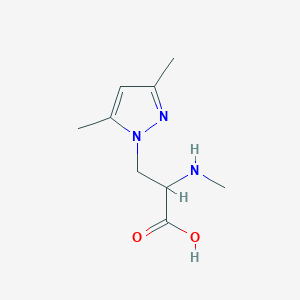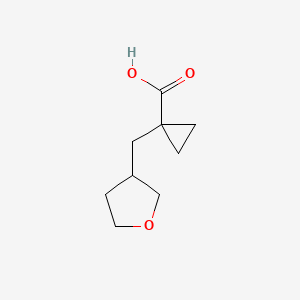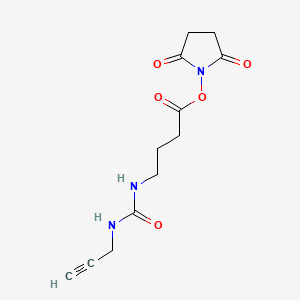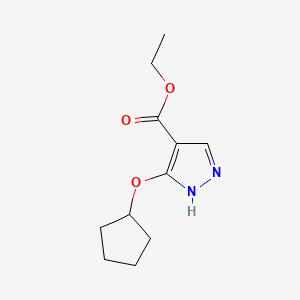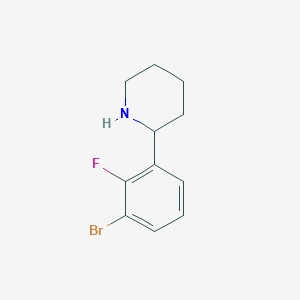
2-(3-Bromo-2-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenyl)piperidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2-fluorophenylpiperidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclization: The brominated intermediate is then subjected to cyclization under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine, which is a good leaving group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated product, while oxidation can produce a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Agrochemicals: It is also used in the development of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-Bromophenyl)piperidine: Lacks the fluorine atom, which can affect its chemical properties and applications.
Uniqueness: The presence of both bromine and fluorine atoms in 2-(3-Bromo-2-fluorophenyl)piperidine makes it unique compared to its analogs. This dual substitution can enhance its reactivity and provide distinct advantages in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
2-(3-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
Clave InChI |
BRLWSKMGVMOWKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(C(=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


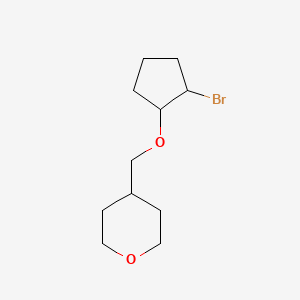
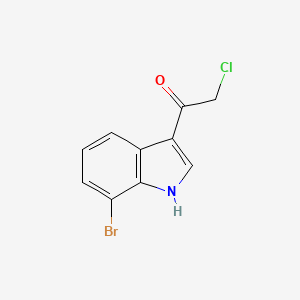
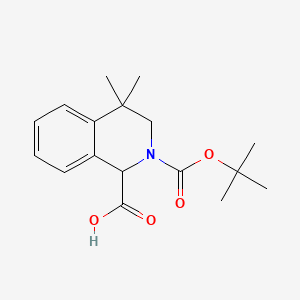

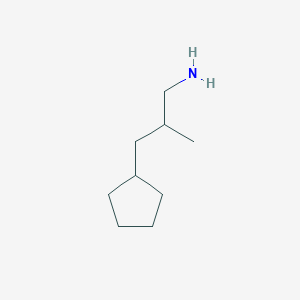
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
